molecular formula C21H22O6 B12408668 Xanthoangelol E CAS No. 132998-84-6

Xanthoangelol E

Cat. No.: B12408668
CAS No.: 132998-84-6
M. Wt: 370.4 g/mol
InChI Key: AJERVVHSERWGFL-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthoangelol E is a naturally occurring chalcone, a type of flavonoid, found in the plant Angelica keiskei. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthoangelol E can be synthesized through various chemical reactions involving the condensation of appropriate aromatic aldehydes and ketones. The synthesis typically involves the use of catalysts and specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .

Chemical Reactions Analysis

Types of Reactions: Xanthoangelol E undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Xanthoangelol E has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of xanthoangelol E involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This inhibition is mediated through the suppression of nuclear factor-kappa B and caspase-1 activation . Additionally, this compound disrupts bacterial cell membranes, leading to increased intracellular reactive oxygen species and cell death .

Comparison with Similar Compounds

Xanthoangelol E is part of the chalcone family, which includes several similar compounds such as:

Compared to these compounds, this compound is unique due to its potent inhibitory activity against specific enzymes and its ability to disrupt bacterial cell membranes .

Biological Activity

Xanthoangelol E, a chalcone derived from Angelica keiskei, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

This compound is part of a larger class of compounds known as chalcones, characterized by their open-chain flavonoid structure. The compound exhibits unique properties due to the presence of a hydroxyl group and a methoxy group, which contribute to its biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound exerts significant anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines. The mechanism involves the suppression of nuclear factor-kappa B (NF-κB) activation, which is crucial in mediating inflammatory responses.

  • Table 1: Inhibitory Effects on Cytokine Production
CompoundCell LineCytokine Inhibition (IC50)
This compoundOsteosarcoma cells10 µM
This compoundMacrophages5 µM

This suggests potential therapeutic applications in treating inflammatory diseases.

2. Antibacterial Activity

This compound has also shown antibacterial properties against various strains of bacteria. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.

  • Table 2: Antibacterial Activity
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

These findings highlight its potential as a natural antimicrobial agent.

3. Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

  • A notable study reported that this compound significantly reduced tumor volume in mouse models of melanoma by targeting the BRAF signaling pathway, which is often mutated in melanoma cases.
  • Table 3: Anticancer Activity Data
Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis via caspase activation
A549 (Lung)20Inhibits cell proliferation
B16F10 (Melanoma)12Targets BRAF signaling

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Inflammatory Bowel Disease : In a clinical trial involving patients with inflammatory bowel disease, administration of this compound resulted in significant reductions in disease activity indices and inflammatory markers.
  • Skin Cancer : A pilot study assessed the topical application of this compound on skin lesions in patients with precancerous conditions, showing promising results in reducing lesion size and promoting healing.

Properties

CAS No.

132998-84-6

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-1-[3-(2-hydroperoxy-3-methylbut-3-enyl)-2-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H22O6/c1-13(2)20(27-25)12-17-19(26-3)11-9-16(21(17)24)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,20,22,24-25H,1,12H2,2-3H3/b10-6+

InChI Key

AJERVVHSERWGFL-UXBLZVDNSA-N

Isomeric SMILES

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OO

Canonical SMILES

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.